molecular formula C6H3ClFIO B1428405 4-Chloro-5-fluoro-2-iodophenol CAS No. 1235407-15-4

4-Chloro-5-fluoro-2-iodophenol

Cat. No. B1428405
Key on ui cas rn: 1235407-15-4
M. Wt: 272.44 g/mol
InChI Key: JYIBHSJYZKHWTI-UHFFFAOYSA-N
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Patent
US08722720B2

Procedure details

3-Fluoro-4-chlorophenol (1.78 g, 12.1 mmol) was dissolved in methanol (40 mL). Sodium iodide (3.63 g, 24.2 mmol) and sodium hydroxide (0.97 g, 24.2 mmol) was added, and the solution was cooled to 0° C. Aqueous sodium hypochlorite (6.0% NaOCl, 24.2 mmol) was added dropwise over 75 minutes at 0-3° C. The resulting slurry was stirred for 1 h at 0-2° C. and allowed to warm up to room temperature overnight. White precipitates were observed. The mixture was adjusted to pH 7 using 1M aqueous HCl while stirring. The aqueous layer was extracted with ether for three times and the ether layer was washed with aq sodium thiosulfate, brine, the organic layers were dried with MgSO4. The solvent was removed under reduced pressure to afford the residue which was purified by flash column chromatography on silica gel (Hexanes:Ethyl acetate 1:1 to afford the desired product (1.60 g, 64% yield). 1H NMR: 6.84 (d, 1H, J=9.9 Hz), 7.67 (d, 1H, J=8.1 Hz).
Quantity
1.78 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step Two
Quantity
0.97 g
Type
reactant
Reaction Step Two
Quantity
24.2 mmol
Type
reactant
Reaction Step Three
Yield
64%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:9])[CH:5]=[CH:6][C:7]=1[Cl:8].[I-:10].[Na+].[OH-].[Na+].Cl[O-].[Na+]>CO>[Cl:8][C:7]1[C:2]([F:1])=[CH:3][C:4]([OH:9])=[C:5]([I:10])[CH:6]=1 |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
1.78 g
Type
reactant
Smiles
FC=1C=C(C=CC1Cl)O
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
3.63 g
Type
reactant
Smiles
[I-].[Na+]
Name
Quantity
0.97 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
24.2 mmol
Type
reactant
Smiles
Cl[O-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred for 1 h at 0-2° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
White precipitates
STIRRING
Type
STIRRING
Details
while stirring
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with ether for three times
WASH
Type
WASH
Details
the ether layer was washed with aq sodium thiosulfate, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layers were dried with MgSO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford the residue which
CUSTOM
Type
CUSTOM
Details
was purified by flash column chromatography on silica gel (Hexanes:Ethyl acetate 1:1

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=C(C=C1F)O)I
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 48.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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